Clindamycin Laurate is an ester derivative of Clindamycin, a semi-synthetic lincosamide antibiotic. It is primarily used in the treatment of various bacterial infections due to its effectiveness against anaerobic bacteria and certain gram-positive cocci. Clindamycin Laurate combines the antimicrobial properties of Clindamycin with the fatty acid chain of Lauric Acid, enhancing its solubility and bioavailability in certain formulations.
Clindamycin Laurate is synthesized through the esterification of Clindamycin with Lauric Acid. Clindamycin itself is derived from the natural antibiotic Lincomycin, which is produced by the bacterium Streptomyces lincolnensis.
Clindamycin Laurate falls under the category of lincosamide antibiotics. It is classified as an antibacterial agent, specifically targeting bacterial protein synthesis.
The synthesis of Clindamycin Laurate involves a chemical reaction known as esterification. This process typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the reaction between Clindamycin and Lauric Acid.
The primary reaction involved in the formation of Clindamycin Laurate is the esterification of Clindamycin with Lauric Acid. This reaction can be represented as follows:
The reaction typically proceeds with the elimination of water as a byproduct, which is a characteristic feature of esterification reactions. The choice of catalyst and reaction time can significantly influence the yield and purity of the final product.
Clindamycin Laurate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking translocation and preventing peptide chain elongation during protein synthesis. This mechanism is similar to that of Clindamycin itself, making it effective against various gram-positive bacteria and anaerobes .
Relevant data on solubility indicates that Clindamycin Laurate is soluble in organic solvents like methanol, which aids in its formulation for topical applications .
Clindamycin Laurate has several scientific uses, particularly in dermatology and infectious disease management:
Clindamycin laurate belongs to the lincosamide class of antibiotics, originating from Streptomyces lincolnensis. The foundational compound, lincomycin (isolated in 1963), exhibited potent antibacterial activity but suffered from pharmacokinetic limitations. In 1966, chemists at Upjohn developed clindamycin (7-chloro-7-deoxylincomycin) through halogen substitution, enhancing its spectrum and bioavailability [1] [8]. To further improve physicochemical properties, ester derivatives were synthesized. Clindamycin laurate (C~30~H~55~ClN~2~O~6~S; MW: 607.29 g/mol) emerged as a fatty acid ester prodrug, where lauric acid (dodecanoic acid) is conjugated to clindamycin’s 2-hydroxyl group [2] [10]. This structural modification aimed to enhance lipophilicity and alter dissolution behavior compared to water-soluble salts like clindamycin phosphate or hydrochloride.
Clindamycin laurate’s molecular structure comprises three key domains:
Synthetic routes involve:
Table 1: Structural Properties of Clindamycin Laurate
Property | Specification |
---|---|
Molecular Formula | C~30~H~55~ClN~2~O~6~S |
CAS Registry Number | 763863-68-9 |
Molecular Weight | 607.29 g/mol |
Key Functional Groups | Ester bond, glycoside sulfide, pyrrolidine ring |
Common Impurities | Myristate, palmitate, 3-epimer, sulfoxides |
Clindamycin derivatives exhibit distinct physicochemical and metabolic properties based on their functional groups:
Clindamycin hydrochloride: Moderate water solubility (160 mg/mL at pH <6), directly absorbed in the gut [7].
Metabolic Activation:
Hydrochloride is active per se and absorbed intact.
Stability Considerations:
Table 2: Comparative Properties of Clindamycin Derivatives
Property | Clindamycin Laurate | Clindamycin Phosphate | Clindamycin Hydrochloride |
---|---|---|---|
Solubility | Lipid-soluble | Water-soluble | Water-soluble |
Molecular Weight | 607.29 g/mol | 504.96 g/mol | 461.44 g/mol |
Prodrug Type | Ester | Phosphate ester | Active form |
Primary Use | Synthetic intermediate | Parenteral formulations | Oral formulations |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7